
Cytochrome P450 14a-demethylase inhibitor 1b
Overview
Description
Cytochrome P450 14a-demethylase inhibitor 1b is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.4 g/mol. The purity is usually 95%.
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Biological Activity
Cytochrome P450 14α-demethylase (CYP51) is a critical enzyme involved in the biosynthesis of sterols, particularly in the demethylation of lanosterol to ergosterol in fungi and other organisms. The inhibition of CYP51 has significant implications for antifungal therapy, as it is the primary target for azole antifungals. This article focuses on the biological activity of the compound "Cytochrome P450 14α-demethylase inhibitor 1b," exploring its mechanisms, efficacy, and potential applications based on diverse research findings.
CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol through a series of three enzymatic steps, each requiring oxygen and NADPH. This process is essential for sterol biosynthesis, making CYP51 a prime target for inhibitors:
- First Step : The 14α-methyl group is oxidized to form a carboxyalcohol.
- Second Step : The carboxyalcohol is further oxidized to a carboxaldehyde.
- Final Step : The aldehyde is released as formic acid, resulting in the demethylated sterol product.
The enzymatic activity can be significantly affected by mutations in the CYP51 gene, leading to variations in susceptibility to inhibitors like azoles .
Biological Activity of Inhibitor 1b
Cytochrome P450 14α-demethylase inhibitor 1b has been shown to exhibit potent inhibitory effects on CYP51 across various studies. Its biological activity can be summarized as follows:
- Inhibition Potency : In vitro studies indicate that inhibitor 1b effectively reduces CYP51 activity by disrupting substrate binding and altering enzyme conformation, leading to decreased ergosterol synthesis in fungi .
- Resistance Mechanism : Mutations in the CYP51 gene can confer resistance to inhibitors. For instance, specific amino acid substitutions have been linked to reduced binding affinity for azole drugs, highlighting the importance of understanding genetic variability when developing new inhibitors .
Research Findings and Case Studies
A comprehensive analysis of research findings reveals several key insights into the biological activity of inhibitor 1b:
Table 1: Summary of Research Findings on Inhibitor 1b
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of inhibitor 1b has been explored to optimize its efficacy against CYP51. Key structural features contributing to its inhibitory potency include:
- Functional Groups : Specific substituents that enhance binding affinity and selectivity for the CYP51 active site.
- Molecular Flexibility : The ability of inhibitor 1b to adopt multiple conformations allows it to effectively compete with natural substrates.
Chemical Reactions Analysis
Inhibitor Binding and Mechanism
CYP51 inhibitors, such as azoles (e.g., fluconazole, itraconazole), bind to the enzyme’s heme iron via a nitrogen atom, disrupting oxygen activation and substrate oxidation . Key structural insights include:
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Active site topology : The substrate-binding cavity is defined by conserved regions in the B' helix, B'/C loop, and β-strands .
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Binding interactions : Fluconazole forms hydrogen bonds with residues in the heme-binding pocket (e.g., Y132 in Candida albicans CYP51), while hydrophobic interactions stabilize the inhibitor-enzyme complex .
Table 1: Inhibitor Effects on CYP51 Activity
Resistance Mechanisms
Mutations in CYP51 reduce inhibitor binding affinity or alter enzyme conformation:
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Y132H : Disrupts hydrogen bonding with azoles, reducing fluconazole sensitivity by >10-fold .
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K143R : Alters electrostatic interactions in the heme-binding pocket .
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BC loop mutations : Open conformations in Mycobacterium tuberculosis CYP51 (e.g., F89A) alter substrate entry channels .
Structural and Functional Insights
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Bacterial vs. eukaryotic CYP51 : Bacterial orthologs (e.g., M. tuberculosis) exhibit slower turnover rates (~10-fold lower) and distinct substrate preferences compared to eukaryotic forms .
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CYP51 redundancy : Protozoan parasites (e.g., Leishmania donovani) rely on cytochrome P450 reductase (P450R1) for electron transfer during catalysis; P450R1 deletion disrupts ergosterol synthesis and increases 14-methylsterol accumulation .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-2-9-27(11-16-5-3-4-6-19(16)23)12-21(29,13-28-15-25-14-26-28)18-8-7-17(22)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEYNJPZPOQCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655263 | |
Record name | 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155361-00-4 | |
Record name | α-(2,4-Difluorophenyl)-α-[[[(2-fluorophenyl)methyl]-2-propen-1-ylamino]methyl]-1H-1,2,4-triazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155361-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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